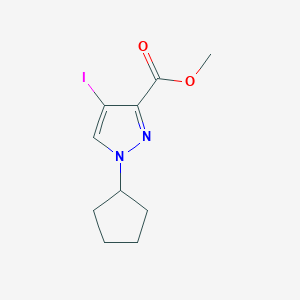
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate, also known as SR9009, is a synthetic compound that has been developed by scientists to improve metabolic activity in the body. It is a selective androgen receptor modulator (SARM) that is known to have a positive impact on endurance and metabolism. The compound has been the subject of scientific research, and
作用机制
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate works by binding to the Rev-Erbα protein, which is a transcriptional repressor that plays a role in regulating the body's circadian rhythm. By binding to this protein, Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate can regulate the expression of genes involved in metabolism, leading to an increase in metabolic activity. This, in turn, leads to an increase in energy expenditure and a reduction in fat accumulation.
Biochemical and Physiological Effects
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been reported to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in energy production. It has also been shown to increase the expression of genes involved in lipid and glucose metabolism, leading to a reduction in fat accumulation and improved glucose tolerance. In addition, Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate has been reported to reduce inflammation, which is a key factor in the development of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is that it has been shown to be effective in animal models at relatively low doses. This makes it a potentially useful tool for studying metabolic disorders and other conditions in animal models. However, one of the limitations of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is that it has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
未来方向
There are a number of potential future directions for research on Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate. One area of interest is the potential use of the compound as a treatment for metabolic disorders such as diabetes. Another area of interest is the potential use of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate in sports medicine to improve endurance and performance. Additionally, further research is needed to explore the long-term safety and efficacy of the compound in humans.
Conclusion
In conclusion, Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate is a synthetic compound that has been developed to improve metabolic activity in the body. It has been the subject of scientific research due to its potential applications in the fields of sports medicine, obesity, and metabolic disorders. The compound has been shown to have a positive impact on endurance, metabolism, and inflammation in animal models. While there are limitations to its use in humans, Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate has potential as a tool for studying metabolic disorders and other conditions in animal models, and there are a number of potential future directions for research on the compound.
合成方法
The synthesis of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate involves the reaction of 4-iodopyrazole with cyclopentylmagnesium bromide, followed by the addition of methyl chloroformate. The reaction is then quenched with water, and the resulting product is purified to obtain Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate. The synthesis method has been optimized to produce high yields of the compound, and it has been reported to be a reliable and efficient method.
科学研究应用
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate has been the subject of scientific research due to its potential applications in the fields of sports medicine, obesity, and metabolic disorders. It has been shown to improve endurance, increase metabolism, and reduce inflammation in animal models. In addition, it has been reported to have a positive impact on lipid and glucose metabolism, making it a potential treatment for metabolic disorders such as diabetes.
属性
IUPAC Name |
methyl 1-cyclopentyl-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSVDXBSGZHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

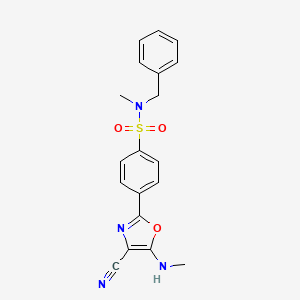
![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)
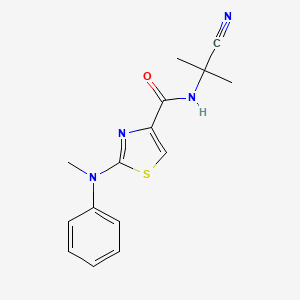
![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)

![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)
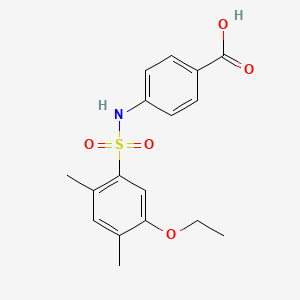
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2474504.png)
![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
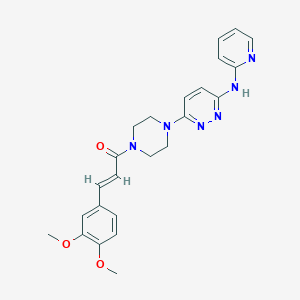
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)
